molecular formula C26H36Cl2N4O4 B1206138 Morfamquat dichloride CAS No. 4636-83-3

Morfamquat dichloride

Cat. No. B1206138
CAS RN: 4636-83-3
M. Wt: 539.5 g/mol
InChI Key: LVPGGWVHPIAEMC-UHFFFAOYSA-L
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Description

Morfamquat dichloride is a herbicide that is not widely used in the developed world . It is a derivative of morfamquat . It is moderately toxic and a neurotoxin, as well as being a known skin and eye irritant .


Molecular Structure Analysis

The molecular formula of Morfamquat dichloride is C26H36Cl2N4O4 . It is a chiral molecule . The InChIKey is LVPGGWVHPIAEMC-UHFFFAOYSA-L . The structural formula can be represented as CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=N+CC(=O)N4C(COCC4C)C)C. [Cl-]. [Cl-] .


Physical And Chemical Properties Analysis

Morfamquat dichloride has a molecular weight of 540.50238 . It has a melting point of over 300 °C . More specific physical and chemical properties might be found in specialized chemical databases or safety data sheets.

Scientific Research Applications

1. Mechanisms of Toxicity and Environmental Impact

Morfamquat dichloride, a derivative of paraquat, is primarily studied for its toxicological impacts. For instance, studies have delved into the mechanisms of paraquat dichloride's lung toxicity and its clinical implications, highlighting the elevated morbidity and mortality from poisonings, and the retention of paraquat in the lungs (Dinis-Oliveira et al., 2008). Another research focus is on the environmental effects of paraquat dichloride, such as its impact on soil arthropods in agricultural settings. This research demonstrates the potential toxicity of paraquat to non-target organisms like terrestrial arthropods and its influence on their population dynamics (Nurulalia et al., 2021).

2. Histopathological Effects on Aquatic and Terrestrial Organisms

There's significant interest in the histopathological effects of paraquat dichloride on various organisms. For instance, a study on freshwater fish revealed considerable alterations in the histology of vital organs like gills, liver, and kidney upon exposure to paraquat dichloride, affecting key functions like respiration, excretion, and metabolic regulation (Badroo et al., 2020). In terrestrial animals, research has examined the impact of paraquat dichloride on the histology of organs such as the liver and testes in laboratory animals, highlighting its potential toxic effects on various bodily systems (Edo, 2022).

3. Implications in Neurological Diseases

The association between paraquat dichloride exposure and neurological disorders, particularly Parkinson's Disease, has been a major area of research. Studies have investigated the role of paraquat dichloride in the development of Parkinson’s Disease, focusing on its neurotoxic effects and the mechanisms leading to dopaminergic neuron damage (Smeyne et al., 2016). This line of research is crucial for understanding the environmental factors contributing to neurodegenerative diseases.

4. Analytical Detection and Depuration Techniques

The development of methods for detecting paraquat dichloride in environmental samples, such as water bodies, is a significant area of research. Techniques like differential pulse cathodic stripping voltammetry have been employed for the electroanalytical determination of paraquat dichloride in water (Paramalinggam et al., 2018). Additionally, studies on the depuration of paraquat dichloride from aquatic organisms have been conducted, providing insights into how aquatic life can eliminate this toxin from their systems (Ikpesu, 2013).

Safety And Hazards

Morfamquat dichloride is moderately toxic and a neurotoxin . It is also a known skin and eye irritant . It is classified as Acute toxicity - Category 4, Oral, Skin irritation, Category 2, Eye irritation, Category 2, Specific target organ toxicity – single exposure, Category 3, Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Morfamquat dichloride is considered obsolete but may still be available in some countries . As it is not widely used in the developed world, future research might focus on its potential uses, environmental fate, ecotoxicology, and safer alternatives.

properties

IUPAC Name

1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGGWVHPIAEMC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963561
Record name 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morfamquat dichloride

CAS RN

4636-83-3
Record name Morfamquat dichloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004636833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morfamquat dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORFAMQUAT DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOY8A0S49U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Balogh, FB Merk - Experientia, 1973 - Springer
… To make the experimental diet, 1.384 g morfamquat dichloride salt (1.25 g free cation) was dissolved in water and was thoroughly mixed into the mash after it had cooled to 45 ~ (final …
Number of citations: 1 link.springer.com
RC Baldwin, A Pasi, JT MacGregor, CH Hine - Toxicology and Applied …, 1975 - Elsevier
… , San Francisco, for samples of paraquat dichloride and diquat dibromide monohydrate, and Plant Protection, Limited, Bracknell, Berkshire, England for a gift of morfamquat dichloride …
Number of citations: 109 www.sciencedirect.com
CW Sharp, EM Lores - Journal of agricultural and food chemistry, 1974 - ACS Publications
… Paraquat dichloride (>99%), a gray, granular form of paraquat dichloride (96%) and designated grade b, diquat dichloride,and morfamquat dichloride were from Imperial Chemical …
Number of citations: 16 pubs.acs.org
C Kaszubkiewicz, JA Madej - Polskie Archiwum Weterynaryjne, 1979 - europepmc.org
… in the course of acute poisoning with Morfamquat dichloride, without and under the screen of … It was stated that Morfamquat dichloride caused clear stimulation in the reticuloendothelial …
Number of citations: 2 europepmc.org
DM Ferguson, JE Etherton, MJ Hayes - Nature, 1969 - nature.com
MORFAMQUAT dichloride (MFQ) is a herbicide (Plant Protection Limited) which produces degeneration and necrosis of the proximal convoluted tubules in the kidney when …
Number of citations: 10 www.nature.com
K HOLLY - Weed Research, 1966 - Wiley Online Library
… ammonium bipyridyl herbicides, morfamquat dichloride and 1,… Cereals are very tolerant of morfamquat dichloride, allowing … -8-1-1 kg ion/ha of morfamquat dichloride and with 0-3 kg ion/…
Number of citations: 0 onlinelibrary.wiley.com
RD Hughes, P Millburn, RT Williams - Biochemical Journal, 1973 - portlandpress.com
… For diquat dichloride, paraquat di-iodide and morfamquat dichloride the doseswere: rats, 15mg/kg, guinea pigs and rabbits, 5mg/kg. Doses of decamethonium iodide: rats, 0.3mg/kg, …
Number of citations: 64 portlandpress.com
JA Poat, D Morris, KA Munday - International Journal of Biochemistry, 1972 - Elsevier
… region of kidneys from male adult rats which had been fed with a low (o’otj per cent) dietary concentration of morfamquat dichloride for 18-20 …
Number of citations: 2 www.sciencedirect.com
DM Conning, K Fletcher, AAB Swan - British Medical Bulletin, 1969 - academic.oup.com
The bipyridylium compounds, particularly paraquat, are now in wide and increasing use throughout the world as herbicides. Their unique properties of quickly killing by contact with leaf …
Number of citations: 231 academic.oup.com
M Nagao, T Takatori, B Wu, K Terazawa… - Journal of …, 1989 - Taylor & Francis
A set of three anti-paraquat monoclonal antibodies (MoAbs), named APM-1, APM-2 and APM-3, has been isolated. In order to evaluate the ability of these MoAbs to recognize various …
Number of citations: 16 www.tandfonline.com

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